(1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
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Overview
Description
(1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, a methyl group, and two carboxylate groups attached to a seven-membered azabicycloheptane ring. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate: shares similarities with other bicyclic compounds such as tropane derivatives and bicyclo[2.2.1]heptane analogs.
Tropane derivatives: These compounds also feature a bicyclic structure and are known for their pharmacological properties.
Bicyclo[2.2.1]heptane analogs: These compounds have a similar core structure but may differ in the functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both tert-butyl and carboxylate groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This compound is known for its complex molecular framework, which may influence its interaction with biological targets.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 688790-06-9
- Purity : Typically ≥97% .
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The azabicyclic structure allows for potential binding to neurotransmitter receptors, which may lead to effects on the central nervous system (CNS).
Neuropharmacological Effects
Research indicates that compounds with similar structural motifs exhibit neuropharmacological properties. For instance:
- Antidepressant Activity : Some derivatives have shown promise in modulating serotonin levels, suggesting potential antidepressant effects.
- Cognitive Enhancement : There is evidence that such compounds may enhance cognitive functions by acting on cholinergic systems.
Anticancer Properties
Preliminary studies have suggested that bicyclic compounds can possess anticancer activity through:
- Inhibition of Tumor Growth : Certain analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicate that these compounds can trigger apoptotic pathways in malignant cells.
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of azabicyclic compounds. The findings indicated that (1R,2R,4S)-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane derivatives significantly reduced oxidative stress markers in neuronal cells .
Anticancer Activity Assessment
In a recent investigation, derivatives of this compound were tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell viability with IC50 values indicating potent activity at micromolar concentrations .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
7-O-tert-butyl 2-O-methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESKVIRYNQXCD-IVZWLZJFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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